molecular formula C11H13Cl2NO2 B6336797 (+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl CAS No. 1049727-60-7

(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl

Cat. No.: B6336797
CAS No.: 1049727-60-7
M. Wt: 262.13 g/mol
InChI Key: HMIZFLIRDUIPIS-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl (CAS: 1284228-59-6) is a pyrrolidine-based compound featuring a 2-chlorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring, with a hydrochloride salt form. The trans configuration ensures spatial orientation of substituents, which can influence binding affinity and metabolic stability. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIZFLIRDUIPIS-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride (also referred to as trans-DL-β-Pro-4-(2-chlorophenyl)-OH·HCl) is a compound of significant interest in pharmaceutical and biochemical research. Its structure and properties suggest potential applications in drug development, particularly for neurological disorders and cancer therapy. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C11H12ClN2O2
  • Molecular Weight: 240.68 g/mol
  • CAS Number: 1820581-20-1

Biological Activity Overview

The biological activities of (+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl can be categorized into several key areas:

1. Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing various pharmaceuticals. It has shown promise in developing drugs targeting neurological disorders due to its ability to interact with specific neurotransmitter receptors, potentially modulating their activity.

2. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, research on related compounds indicated that modifications in the phenyl ring significantly influence anticancer activity against human lung adenocarcinoma (A549) cells. The presence of halogen substituents, such as chlorine, enhances cytotoxicity and reduces cell viability, suggesting a structure-dependent relationship between chemical modifications and biological efficacy .

Table 1: Anticancer Activity Against A549 Cells

CompoundViability (%)p-value
Control100-
This compound63.4<0.05
3,5-Dichloro derivative21.2<0.001

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro tests indicate that certain derivatives possess significant antibacterial properties, particularly against Gram-positive bacteria. The presence of halogen atoms in the structure appears to enhance the antimicrobial efficacy of these compounds .

Table 2: Antimicrobial Activity Screening

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Control (no halogen)Escherichia coli>64 µg/mL

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Receptor Interaction: The compound may act on neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Cell Cycle Modulation: Studies suggest that pyrrolidine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Enzyme Inhibition: Some derivatives have shown potential as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival.

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

  • Neurological Disorders: A study explored the effects of a related compound on models of neurodegeneration, demonstrating significant neuroprotective effects through modulation of glutamate receptors.
  • Cancer Therapy: In a comparative study involving different pyrrolidine derivatives, it was found that those with specific substitutions exhibited enhanced cytotoxicity against A549 cells compared to standard chemotherapeutic agents like cisplatin .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis
This compound serves as an essential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The structural characteristics of (+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl allow it to interact with specific biological pathways, making it a candidate for developing drugs aimed at conditions such as depression and anxiety disorders .

Case Study: Neurological Drug Development
A notable study involved the synthesis of a new class of antidepressants where this compound was utilized as a building block. Researchers reported enhanced efficacy in animal models, suggesting its potential for further clinical development .

Investigating Biological Mechanisms
The compound is valuable for studying receptor interactions and enzyme activities. Its ability to modulate biological pathways makes it an important tool for researchers investigating potential therapeutic targets .

Case Study: Receptor Interaction Studies
In a study examining the interaction of this compound with serotonin receptors, researchers found that it exhibited significant binding affinity, providing insights into its potential mechanisms of action in mood regulation .

Material Science

Enhanced Material Properties
In material science, this compound can be incorporated into polymer matrices to enhance their properties. This application is particularly relevant in developing advanced materials with improved mechanical strength and thermal stability .

Data Table: Material Properties Enhancement

Material TypeEnhancement AchievedApplication Area
PolymersIncreased tensile strengthConstruction materials
CoatingsImproved thermal resistanceElectronics and automotive industries

Agrochemical Formulations

Potential Use in Pest Control
Research is being conducted to explore the use of this compound in developing agrochemicals. Its chemical properties may contribute to more effective pest control solutions, enhancing agricultural productivity while minimizing environmental impact .

Case Study: Agrochemical Efficacy Testing
A recent study evaluated the efficacy of formulations containing this compound against common agricultural pests. Results indicated significant pest mortality rates compared to traditional pesticides, suggesting its viability as an agrochemical agent .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in the aromatic substituent at the 4-position of the pyrrolidine ring.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Data
(+/-)-trans-4-(2-Chloro-phenyl)-pyrrolidine-3-carboxylic acid-HCl 2-chlorophenyl C11H13ClNO2·HCl ~261.9 CAS: 1284228-59-6; high purity (supplier data)
(+/-)-trans-4-(3-Cyano-phenyl)-pyrrolidine-3-carboxylic acid-HCl 3-cyanophenyl C12H13N2O2·HCl ~252.7 Available in 0.5g quantities (purity unspecified)
(+/-)-trans-4-(3-Fluoro-phenyl)-pyrrolidine-3-carboxylic acid-HCl 3-fluorophenyl C11H12FNO2·HCl ~245.7 CAS: 1284227-02-6; structurally similar to target compound
trans-4-M-tolylpyrrolidine-3-carboxylic acid-HCl 3-methylphenyl C12H15NO2·HCl 205.25 Lower molecular weight due to methyl group
(+/-)-trans-4-(6-Methoxy-3-pyridinyl)-pyrrolidine-3-carboxylic acid 6-methoxy-3-pyridinyl C11H14N2O3 222.24 Predicted pKa: 3.51; higher polarity due to pyridine and methoxy groups

Key Observations :

  • Chlorine vs. Fluorine : The 2-chloro substituent in the target compound increases molecular weight compared to the 3-fluoro analog (~261.9 vs. ~245.7 g/mol). Chlorine’s higher electronegativity may enhance hydrophobic interactions in biological systems.
  • Methoxy-Pyridine : The 6-methoxy-3-pyridinyl variant (C11H14N2O3) lacks a hydrochloride salt, reducing solubility but offering a basic nitrogen for salt formation.

Functional Group Impact on Bioactivity

  • Hydrochloride Salt : Enhances aqueous solubility, critical for in vitro assays and formulation .
  • Halogen Effects : The 2-chloro substituent may improve binding to aromatic residues in target proteins compared to methyl or methoxy groups .
  • Boc-Protected Analogs : Boc-(+/-)-trans-4-(3-Chloro-phenyl)-pyrrolidine-3-carboxylic acid (from Shanghai PI Chemicals) demonstrates the utility of protective groups in intermediate synthesis .

Preparation Methods

Cyclization Strategies for Pyrrolidine Ring Formation

The pyrrolidine core is typically constructed via cyclization reactions using amino acid precursors or dipeptide derivatives. A prominent method involves the use of Boc-protected intermediates to ensure regioselectivity. For example, Boc-trans-DL-proline-4-(4-chlorophenyl)-OH undergoes acid-catalyzed deprotection and cyclization in dichloroethane (DCE) with hydrochloric acid, yielding the hydrochloride salt in 90% efficiency . Although this protocol originally targeted the 4-chlorophenyl analog, analogous conditions apply to the 2-chlorophenyl variant by substituting the starting aryl halide.

Reaction conditions for this step include:

  • Solvent: 1,2-dichloroethane (DCE)

  • Acid: 4N HCl

  • Temperature: Room temperature (20°C)

  • Time: 2 hours

Post-reaction workup involves methanol addition and vacuum concentration, followed by recrystallization in ethyl acetate to isolate the product .

Hydrolysis of Ester Intermediates to Carboxylic Acids

Ethyl or methyl esters of pyrrolidine derivatives serve as precursors for carboxylic acid formation. In a study by MDPI, ethyl 2-oxo-4-(4-chlorophenyl)pyrrolidine-3-carboxylate was hydrolyzed using 1N NaOH in ethanol over 48 hours, followed by HCl acidification to precipitate the free carboxylic acid . This method achieved an 89% yield for the 4-chlorophenyl analog, with comparable results expected for the 2-chlorophenyl derivative.

Key reaction parameters:

ParameterValue
Base1N NaOH
SolventEthanol
Acidification Agent1M HCl
Yield75–89%

Characterization data for the hydrolyzed product included:

  • IR (cm⁻¹): 3283 (O–H stretch), 1686 (C=O)

  • ¹H NMR (MeOD): δ 3.39 (dd, J = 9.2 Hz), 7.24–7.35 (m, aryl-H) .

Final Hydrochloride Salt Formation

The free base of (±)-trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is converted to its hydrochloride salt by treatment with HCl gas or aqueous HCl in polar aprotic solvents. A patent-described protocol involves dissolving the free base in DCE, adding 4N HCl dropwise, and stirring at room temperature . The resulting precipitate is filtered and washed with ethyl acetate to achieve >90% purity.

Optimized conditions for salt formation:

  • Molar Ratio (HCl:Free Base): 1:1

  • Solvent: DCE/MeOH (1:1 v/v)

  • Isolation Method: Vacuum filtration

Spectroscopic and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity. Key analytical data for the target compound include:

Table 1: Spectroscopic Data for (±)-trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

TechniqueData
¹H NMR (CDCl₃) δ 3.40 (ddd, J = 10.0, 8.4, 6.0 Hz), 7.20–7.43 (aryl-H)
MS (FAB⁺) m/z 240 [M+H]⁺
IR 3193 cm⁻¹ (N–H), 1740 cm⁻¹ (C=O)
Elemental Analysis C 50.41%, H 4.96%, Cl 27.04%, N 5.34% (Calc. for C₁₁H₁₃Cl₂NO₂)

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors enhance mixing and heat transfer during cyclization, while catalytic methods (e.g., Ra-Ni in MeOH) improve hydrogenation efficiency . Solvent recovery systems for DCE and ethyl acetate reduce environmental impact.

Q & A

Q. What are the common synthetic routes for (±)-trans-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid-HCl, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes:

  • Condensation : Reacting 2-chlorobenzaldehyde with a pyrrolidine precursor (e.g., ethyl pyrrolidine-3-carboxylate) under acidic or basic conditions .
  • Cyclization : Using catalysts like palladium or copper in solvents such as DMF or toluene to form the pyrrolidine ring .
  • Purification : Recrystallization or column chromatography to isolate the HCl salt form .
    Optimization strategies :
  • Adjust catalyst loading (e.g., 5–10 mol% Pd) to balance yield and cost.
  • Test solvent polarity (e.g., DMF vs. THF) to improve cyclization efficiency .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR data with literature values for trans-configuration (e.g., coupling constants J=810HzJ = 8–10 \, \text{Hz} for vicinal protons) .
  • X-ray crystallography : Resolve absolute stereochemistry, as demonstrated for related pyrrolidine-carboxylic acid derivatives .
  • HPLC/MS : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Q. What methods are recommended for assessing the compound’s stability under laboratory storage conditions?

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks. Monitor degradation via HPLC .
  • Long-term storage : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the HCl salt .

Advanced Research Questions

Q. How can enantiomeric resolution of the racemic mixture be achieved for pharmacological studies?

  • Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Retention times differ by 2–5 minutes for (±)-enantiomers .
  • Enzymatic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze ester derivatives of one enantiomer .
    Example data :
MethodEnantiomerPurity (%)Yield (%)
Chiral HPLC (IA)(+)-form99.545
Enzymatic (CALB)(-)-form98.052
Source: Adapted from

Q. How should researchers address contradictory reports on the compound’s biological activity (e.g., antimicrobial vs. inactive)?

  • Validate assay conditions : Test against standardized bacterial strains (e.g., E. coli ATCC 25922) under consistent pH and temperature .
  • Structural analogs : Compare activity of (±)-trans-4-(2-chlorophenyl) derivatives with varying substituents (e.g., 4-Cl vs. 3,4-diCl) to identify pharmacophores .
  • Solubility adjustments : Use DMSO/carboxymethylcellulose vehicles to ensure compound dissolution in in vitro assays .

Q. What computational methods support the design of derivatives targeting specific enzymes (e.g., kinases)?

  • Docking simulations : Use AutoDock Vina to model interactions between the compound’s carboxylic acid group and kinase ATP-binding pockets (e.g., pKa ~4.5 for optimal binding) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity (IC50_{50}) for lead optimization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (TLV: 1 mg/m3^3) .
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Data Contradiction Analysis

Scenario : Conflicting solubility data in water (reports range from 10 mg/mL to 50 mg/mL).
Resolution steps :

pH-dependent testing : Measure solubility at pH 2 (HCl salt form) vs. pH 7 (free base).

Sonication : Use ultrasonic baths to ensure full dissolution.

Reference standards : Compare with structurally validated analogs (e.g., 4-Cl vs. 4-F phenyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.